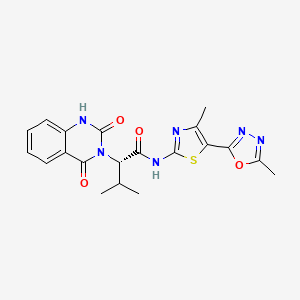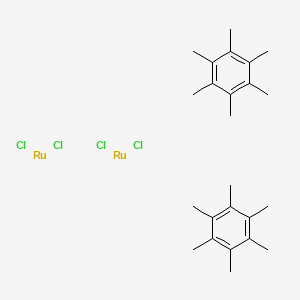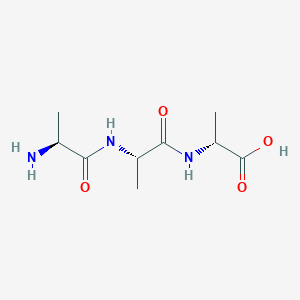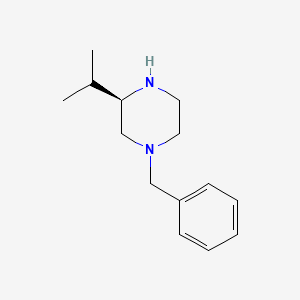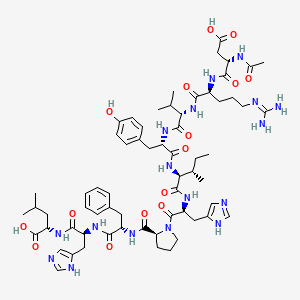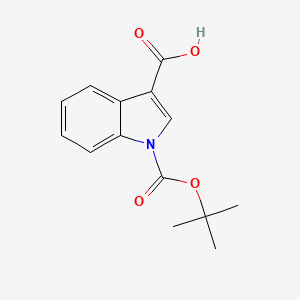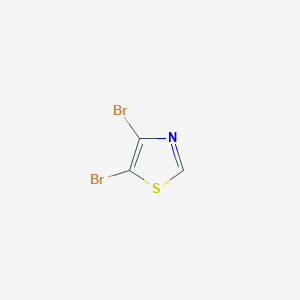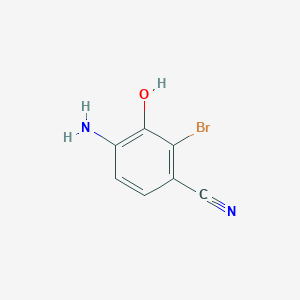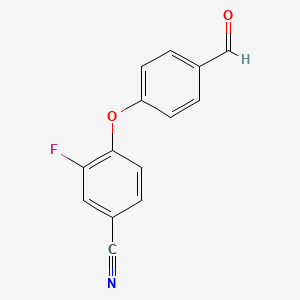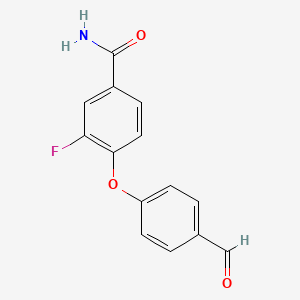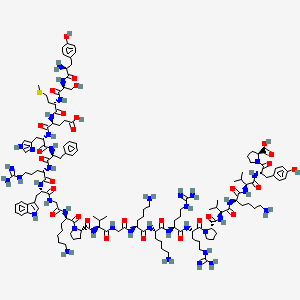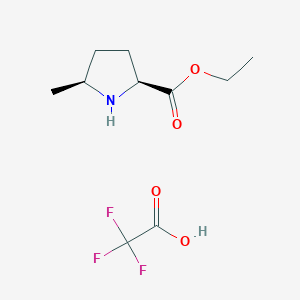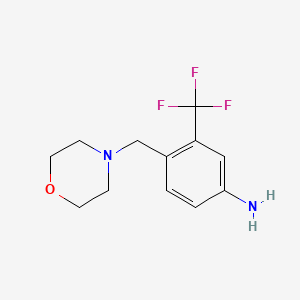
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline is a compound that is part of a broader class of chemicals that have been studied for their various properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds with trifluoromethyl aniline moieties and morpholine groups have been synthesized and analyzed for their structural, electronic, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction between 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclisation with hydrazine hydrate . Another example is the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, which was achieved through a substitution reaction with morpholine and a Suzuki reaction .
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using various spectroscopic techniques such as UV, FT-IR, 1H and 13C NMR spectroscopy . Density functional theory (DFT) calculations are also employed to understand the electronic structure and to predict properties like polarizability and hyperpolarizabilities, which are indicative of nonlinear optical (NLO) properties .
Chemical Reactions Analysis
Compounds with trifluoromethyl aniline and morpholine moieties can participate in various chemical reactions. For example, the anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electronic structure and stability of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline with trifluoromethyl groups exhibit stable liquid crystalline phases, which are characterized by their entropies of phase transitions, smectic layer spacings, and orientational order parameters . The presence of the trifluoromethyl group can significantly affect the liquid crystalline properties of these compounds . Additionally, the thermal behavior, such as heat capacity, entropy, and enthalpy change at various temperatures, can be calculated to understand the stability and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Novel Synthons for Heterocyclic Compounds
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline and related trifluoromethyl-substituted anilines have been utilized in the synthesis of isoxazoles and 1,3,5-triazines. These compounds are obtained through reactions with dianions derived from various oximes, showcasing the utility of these anilines in constructing heterocyclic compounds, which are significant in pharmaceutical and material sciences (Strekowski et al., 1995).
Antimicrobial Activity
Research involving derivatives of 4-(morpholinomethyl)aniline has led to the synthesis of compounds with notable antimicrobial properties. For instance, the synthesis of linezolid-like molecules from 3-fluoro-4-(morpholin-4-yl)aniline demonstrated good antitubercular activities, highlighting the potential of these compounds in addressing bacterial infections (Başoğlu et al., 2012).
Synthesis of Triazoles
Reactions of certain diazabutadienes with aniline, including 4-(morpholinomethyl)aniline derivatives, have been studied to synthesize various triazole systems. These reactions are significant for the development of compounds with potential applications in medicinal chemistry and materials science (O'halloran & Scott, 1972).
Cancer Research
Some studies have explored the use of compounds containing morpholine/aniline groups for anticancer research. For instance, s-triazine-based derivatives containing morpholine and aniline moieties demonstrated significant anticancer activity against human breast cancer cell lines. This suggests the therapeutic potential of these compounds in cancer treatment (Malebari et al., 2021).
Vibrational Analysis for NLO Materials
Vibrational analyses of compounds like 4-chloro-3-(trifluoromethyl)aniline and related molecules, which are structurally similar to 4-(morpholinomethyl)-3-(trifluoromethyl)aniline, have been performed. These studies are crucial in understanding the properties of potential nonlinear optical (NLO) materials (Revathi et al., 2017).
Organosilicon Chemistry
Research on organosilicon compounds, including those containing aniline nitrogen like o-chloro-N-[(ethoxydimethylsilyl)methyl]aniline, has provided insights into the stability and reactivity of silicon-carbon bonds in various media. These studies are significant in the field of organosilicon chemistry, which has wide-ranging applications in materials science and catalysis (Andrianov & Volkova, 1958).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(16)2-1-9(11)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQAPCVYZHUIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733252 | |
| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholinomethyl)-3-(trifluoromethyl)aniline | |
CAS RN |
694499-30-4 | |
| Record name | 4-[(Morpholin-4-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholinomethyl)-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



